1-({6-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({6-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and benzotriazole moieties. These structures are known for their diverse pharmacological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({6-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds through cyclization reactions, followed by functional group modifications.
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the triazole and thiadiazole rings. This can be achieved using reagents such as hydrazine hydrate and carbon disulfide under reflux conditions.
Functional Group Modification: The intermediate compounds are then subjected to further reactions to introduce the chlorophenoxy and benzotriazole groups. This step may involve nucleophilic substitution reactions using reagents like sodium hydride and 4-chlorophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-({6-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium hydride, 4-chlorophenol, and other nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenoxy position.
Scientific Research Applications
1-({6-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-({6-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting various biochemical processes. Its unique structure allows it to form hydrogen bonds and other interactions with target receptors, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole moieties but lacks the benzotriazole group.
4-Chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the triazole and thiadiazole rings.
Benzotriazole: Contains the benzotriazole moiety but lacks the triazole and thiadiazole rings.
Uniqueness
1-({6-[(4-CHLOROPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is unique due to its combination of multiple pharmacologically active moieties in a single molecule. This structural complexity allows it to exhibit a wide range of biological activities and makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H12ClN7OS |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-[(4-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12ClN7OS/c18-11-5-7-12(8-6-11)26-10-16-22-25-15(20-21-17(25)27-16)9-24-14-4-2-1-3-13(14)19-23-24/h1-8H,9-10H2 |
InChI Key |
SKTDMNAHUWJVBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.